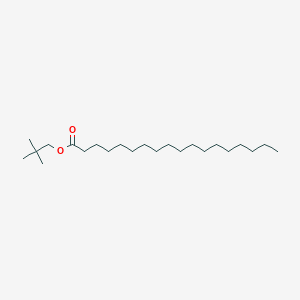

neopentyl stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of octadecanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of octadecanoic acid, 2,2-dimethylpropyl ester is scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the ester .

Analyse Chemischer Reaktionen

Types of Reactions

neopentyl stearate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Octadecanoic acid and 2,2-dimethylpropanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

neopentyl stearate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of various biological assays and experiments.

Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Industry: Commonly used as a lubricant, plasticizer, and surfactant in various industrial processes.

Wirkmechanismus

The mechanism of action of octadecanoic acid, 2,2-dimethylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octadecanoic acid and 2,2-dimethylpropanol, which can then participate in various biochemical processes. The long hydrocarbon chain of the ester also allows it to interact with lipid membranes, affecting their fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octadecanoic acid, 2-methylpropyl ester: Similar in structure but with a different branching pattern.

Octadecanoic acid, ethyl ester: Lacks the dimethyl branching, resulting in different physical and chemical properties.

Octadecanoic acid, 2-ethylhexyl ester: Contains a longer and more complex branching pattern.

Uniqueness

neopentyl stearate is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective .

Biologische Aktivität

Neopentyl stearate is an ester derived from neopentyl glycol and stearic acid, known for its application in various industrial and cosmetic formulations. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

This compound has the chemical formula C₁₈H₃₆O₂. Its structure consists of a neopentyl group attached to a stearate moiety, which contributes to its unique physical and chemical characteristics, including its emulsifying and stabilizing properties in formulations.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In Vitro Studies

- Hydroxyl Radical Scavenging : this compound demonstrated significant scavenging activity against hydroxyl radicals. In assays, it showed a percentage inhibition comparable to established antioxidants like ascorbic acid .

- Lipid Peroxidation Inhibition : The compound effectively inhibited lipid peroxidation, with studies reporting up to 37.75% inhibition in erythrocytes after treatment with this compound .

- Superoxide Radical Scavenging : It was also tested for superoxide radical scavenging activity, showing promising results that suggest its potential as a protective agent against oxidative damage .

Therapeutic Applications

The biological activities of this compound extend beyond antioxidant effects. Its properties make it a candidate for various therapeutic applications:

- Cosmetic Formulations : Due to its emulsifying properties and skin compatibility, this compound is frequently used in cosmetic products. Its antioxidant activity may help protect skin from oxidative stress caused by environmental factors.

- Pharmaceuticals : Preliminary research indicates potential uses in drug formulations aimed at reducing oxidative stress-related conditions .

Safety Profile

Safety assessments are critical for any compound intended for use in consumer products. This compound has been evaluated for skin irritation potential using the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) assay. Results indicated no significant irritation, suggesting a favorable safety profile for topical applications .

Case Studies

Several case studies have examined the efficacy of this compound in formulations:

- Case Study 1 : A formulation containing this compound was tested for its ability to stabilize emulsions under varying temperatures. The study found that it maintained emulsion stability better than traditional emulsifiers .

- Case Study 2 : In a clinical trial assessing skin moisturizers, products containing this compound showed improved hydration levels and reduced signs of oxidative damage compared to control products without this ingredient .

Eigenschaften

IUPAC Name |

2,2-dimethylpropyl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJZWOPMWEAIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278668 |

Source

|

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-41-8 |

Source

|

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.